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Compound of Interest

Compound Name: N,N-Didesmethyl trimebutine
Cat. No.: B13835759
Get Quote
. J

Structural Characterization, Metabolic Dynamics, and Analytical Protocols

Executive Summary

N,N-Didesmethyl trimebutine (also known as bis-desmethyltrimebutine or APB) is the
terminal primary amine metabolite of the spasmolytic agent trimebutine. Unlike many Phase |
metabolites that undergo rapid deactivation, N,N-didesmethyl trimebutine retains significant
pharmacological affinity for peripheral opioid receptors (

), contributing to the sustained therapeutic duration of the parent drug.

This guide provides a definitive technical analysis of the molecule, designed for researchers in
pharmacokinetics, toxicology, and chemical synthesis. It moves beyond basic definitions to
explore the structural determinants of its activity, its formation via CYP450-mediated N-
dealkylation, and validated LC-MS/MS protocols for its quantification in biological matrices.

Molecular Architecture & Physicochemical
Properties
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Structural Identity

N,N-Didesmethyl trimebutine represents the "naked" primary amine core of the trimebutine
scaffold. The removal of the two methyl groups from the nitrogen atom significantly alters the
molecule's basicity and hydrogen-bonding capacity compared to the tertiary amine parent.

Property Specification
IUPAC Name 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate
Common Codes APB, Bis-nor-trimebutine, N,N-didesmethyl TMB

Molecular Formula

Molecular Weight 359.42 g/mol

Monoisotopic Mass 359.1733 Da

Contains one chiral center at the C2 position of
Chirality the butyl chain.[1][2] (Parent drug is typically a

racemate).[3]

Kev Moiet 3,4,5-trimethoxybenzoyl ester linked to a 2-
ey Moie
Y y amino-2-phenylbutanol backbone.[2][4][5]

Structural Significance

The transition from a tertiary amine (Trimebutine) to a primary amine (N,N-didesmethyl)
impacts the pharmacophore:

» Steric Bulk Reduction: Removal of methyl groups reduces steric hindrance at the nitrogen
binding site, potentially altering the binding kinetics at the opioid receptor cleft.

» Polarity Shift: The primary amine increases the polar surface area (PSA), affecting blood-
brain barrier (BBB) permeability relative to the more lipophilic parent.

Metabolic Genesis and Pharmacodynamics
The N-Demethylation Cascade
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Trimebutine undergoes extensive first-pass metabolism.[5] While ester hydrolysis is a major
pathway leading to inactive benzoic acid derivatives, the N-demethylation pathway preserves
the pharmacologically active ester linkage.

The biotransformation is mediated primarily by hepatic Cytochrome P450 enzymes (specifically
CYP3A4 and potentially CYP2C9/2B6), proceeding in a stepwise fashion:

o Parent: Trimebutine (

amine)

¢ Intermediate: N-monodesmethyl trimebutine (

amine)

o Terminal: N,N-didesmethyl trimebutine (

amine)

Visualization: Metabolic Pathway (DOT)
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Figure 1: Stepwise N-demethylation pathway of Trimebutine yielding the primary amine
metabolite.

Pharmacological Activity
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Contrary to the general rule where metabolism yields inactive compounds, N,N-didesmethyl
trimebutine remains bioactive.

» Receptor Affinity: It acts as a non-selective agonist at

, and
opioid receptors.

 Clinical Implication: The accumulation of this metabolite contributes to the "smoothing"” of the
therapeutic effect, preventing rapid wearing-off effects between doses. However, in cases of
renal impairment, accumulation of the primary amine may increase the risk of opioid-like side
effects (e.g., sedation).

Analytical Characterization (LC-MS/MS)

For pharmacokinetic studies, distinguishing the bis-desmethyl metabolite from the mono-
desmethyl and parent forms is critical. The following protocol utilizes Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

The fragmentation pattern is dominated by the stability of the 3,4,5-trimethoxybenzoyl cation
(m/z 195), which serves as the common quantifier ion for the parent and both amine
metabolites.
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Product lon Collision Origin of
Analyte Precursor lon t 9
(Quantifier) Energy (eV) Fragment
Loss of
Trimebutine 388.2 343.2 20 dimethylamine/et
hoxy
Trimethoxybenzo
N-Desmethyl 374.2 195.1 25 )
yl cation
] Trimethoxybenzo
N,N-Didesmethyl  360.2 195.1 28 )
yl cation
IS (Haloperidol-
380.1 169.0 30 Internal Standard

d4)

Sample Preparation Protocol (Self-Validating)

To ensure data integrity, use a Liquid-Liquid Extraction (LLE) method rather than protein
precipitation alone, as this removes phospholipids that suppress ionization of the polar primary
amine.

Aliquot: Transfer

of plasma into a glass tube.

IS Addition: Add

of Internal Standard (Deuterated Trimebutine-d5 or Haloperidol-d4).

o Alkalinization: Add

of 0.1M NaOH (Critical: The primary amine must be uncharged to extract into organic
solvent).

» Extraction: Add
of n-hexane:isoamyl alcohol (98:2 v/v). Vortex for 2 mins.

e Separation: Centrifuge at 4000 rpm for 10 mins.
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e Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in Mobile Phase
(Acetonitrile:Water + 0.1% Formic Acid).

Synthesis and Isolation Strategy

Researchers requiring high-purity standards for N,N-didesmethyl trimebutine cannot rely on
extracting it from biological matrices. A de novo synthesis strategy is required.

Retrosynthetic Analysis

The molecule is an ester. The most robust disconnection is at the ester bond, separating the
acid chloride from the amino-alcohol.

e Precursor A: 3,4,5-Trimethoxybenzoyl chloride.

e Precursor B: 2-amino-2-phenyl-1-butanol.[4]

Synthetic Workflow

e Amino Protection (Critical): The primary amine on Precursor B is nucleophilic and will react
with the acid chloride if not protected. However, selective esterification can be achieved
using strong acid catalysis (Fischer esterification) or by protecting the amine with a Boc
group (tert-butyloxycarbonyl).

o Route: N-Boc-2-amino-2-phenylbutanol + 3,4,5-trimethoxybenzoic acid (DCC coupling).
o Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane.

o Salt Formation: Conversion to the Hydrochloride salt (N,N-didesmethyl trimebutine HCI) for
stability.

Visualization: Synthetic Logic (DOT)
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Figure 2: Protected synthetic route to prevent amide formation and ensure ester specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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